molecular formula C6H7NO4 B154151 3-Ethoxyisoxazole-5-carboxylic acid CAS No. 135080-29-4

3-Ethoxyisoxazole-5-carboxylic acid

Cat. No. B154151
M. Wt: 157.12 g/mol
InChI Key: WMZQNHZWOVCSHF-UHFFFAOYSA-N
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Description

3-Ethoxyisoxazole-5-carboxylic acid is a compound that falls within the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of 3-ethoxyisoxazole-5-carboxylic acid implies the presence of an ethoxy group at the third position and a carboxylic acid group at the fifth position of the isoxazole ring.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid, which is closely related to 3-ethoxyisoxazole-5-carboxylic acid, has been described using procedures involving the treatment of dimethyl acetylenedicarboxylate with hydroxylamine . Another method involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids, leading to 5-substituted 3-isoxazolols without byproduct formation . Although these methods do not directly describe the synthesis of 3-ethoxyisoxazole-5-carboxylic acid, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the isoxazole ring. The substitution of different functional groups at various positions on the ring can significantly affect the properties of the compound. For example, the presence of a carboxylic acid group is known to increase the acidity of the molecule . The molecular structure of 3-ethoxyisoxazole-5-carboxylic acid would include the isoxazole ring with an ethoxy group enhancing its steric and electronic properties.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. The regioselectivity of O- versus N-alkylation has been studied in 3-hydroxyisoxazole-5-esters, which are structurally similar to 3-ethoxyisoxazole-5-carboxylic acid . Additionally, the reactivity of isoxazole derivatives towards nucleophiles and electrophiles can be influenced by the substituents on the ring, as seen in the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For example, the tautomerism of heteroaromatic compounds with five-membered rings, such as isoxazoles, can affect their spectral properties and basicity . The presence of substituents like the ethoxy and carboxylic acid groups in 3-ethoxyisoxazole-5-carboxylic acid would contribute to its solubility, acidity, and potential for forming hydrogen bonds, which could be analyzed through experimental studies.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Isomerization and Derivative Formation : 3-Ethoxyisoxazole-5-carboxylic acid and related isoxazole derivatives are utilized in chemical syntheses, particularly in isomerization processes. For example, isoxazole-4-carboxylic acid derivatives are synthesized through a domino isomerization process involving 4-acyl-5-methoxy-/5-aminoisoxazoles, facilitated by Fe(II) catalysis (Serebryannikova et al., 2019).

  • Heterocyclic Compound Synthesis : Isoxazole and related heterocyclic compounds, including 3-Ethoxyisoxazole-5-carboxylic acid, are crucial in the synthesis of natural products, drugs, and agrochemicals. These compounds are often produced through reactions with aryl nitrile oxides and various enolates, followed by aromatization, yielding pharmacologically active isoxazoles (Vitale & Scilimati, 2013).

  • Rearrangement into Oxadiazoles : A series of transformations involving 5-arylisoxazole-3-carboxylic acids can lead to their conversion into 5-arylisoxazole-3-hydroxamic acids, which then rearrange to form oxadiazoles. This reaction pathway demonstrates the versatility of isoxazole derivatives in synthesizing structurally diverse compounds (Potkin et al., 2012).

Applications in Material Science and Medicinal Chemistry

  • Optical Nonlinearity Studies : Certain derivatives of isoxazole, including 3-Ethoxyisoxazole-5-carboxylic acid, have been studied for their optical nonlinearity, particularly for potential applications in optical limiting. These studies highlight the relevance of isoxazole derivatives in material science and photonic applications (Chandrakantha et al., 2013).

  • Antimicrobial Activity : Research has been conducted on various pyridine derivatives, including those derived from isoxazole carboxylic acids like 3-Ethoxyisoxazole-5-carboxylic acid, to evaluate their antimicrobial activities. Such studies are important for the development of new antimicrobial agents (Patel et al., 2011).

Future Directions

While specific future directions for “3-Ethoxyisoxazole-5-carboxylic acid” are not available, the development of metal-free synthetic routes for the synthesis of isoxazoles is a current area of interest .

properties

IUPAC Name

3-ethoxy-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-5-3-4(6(8)9)11-7-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZQNHZWOVCSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-1,2-oxazole-5-carboxylic acid

CAS RN

135080-29-4
Record name 3-ethoxy-1,2-oxazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

A stirred solution of methyl 3-ethoxy-5-isoxazolecarboxylate, prepared according to Example 78, (3.00 g, 17.53 mmole) in 75 ml of 2N sodium hydroxide was stirred at room temperature for ten minutes, cooled in an icebath and acidified to pH 3 with concentrated hydrochloric acid. The precipitated solid was collected by filtration. The remaining desired product was isolated by saturating the aqueous filtrate with solid sodium chloride and extracting with ethyl acetate (3× 100 ml). A total of 2.46 g (89% yield) of title compound was obtained in this way. The sample was recrystallized from acetonitrile, m.p. 210°-13° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Bang-Andersen, H Ahmadian, SM Lenz… - Journal of medicinal …, 2000 - ACS Publications
… 4-(Aminomethyl)-3-ethoxyisoxazole-5-carboxylic Acid Hydrochloride (25). A mixture of 24 (… 4-{[(2-Amino-3,4-dioxo-1-cyclobuten-1-yl)amino]methyl}-3-ethoxyisoxazole-5-carboxylic Acid (…
Number of citations: 40 pubs.acs.org

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